molecular formula C12H15FO3 B8441975 2-(2-Fluoro-benzyl)-2-hydroxy-3-methyl-butyric acid

2-(2-Fluoro-benzyl)-2-hydroxy-3-methyl-butyric acid

Cat. No. B8441975
M. Wt: 226.24 g/mol
InChI Key: BKCXVTWOZPKLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-benzyl)-2-hydroxy-3-methyl-butyric acid is a useful research compound. Its molecular formula is C12H15FO3 and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-2-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C12H15FO3/c1-8(2)12(16,11(14)15)7-9-5-3-4-6-10(9)13/h3-6,8,16H,7H2,1-2H3,(H,14,15)

InChI Key

BKCXVTWOZPKLTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CC=C1F)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (o-fluorobenzyl)magnesium bromide in diethyl ether (100 mL), prepared from the corresponding o-fluorobenzyl bromide (9.45 g, 50.0 mmol) and magnesium turnings (1.32 g, 55.0 mmol), was added to a solution of ethyl 3-methyl-2-oxobutanoate (7.2 g, 50 mmol) in diethyl ether (50 mL) cooled at −78° C. After 30 min at −78° C., the reaction mixture was warmed to 0° C. and poured into saturated aqueous NH4Cl. The organic layer was washed with brine, dried and concentrated. The residue was dissolved in methanol (200 mL) and kept with 2 N KOH (75 mL) for 2 hrs. at 50° C. The reaction mixture was diluted with water and washed with hexane. The aqueous layer was acidified with 2 N HCl, saturated with sodium chloride and extracted with ethyl acetate. Removal of solvents gave the title compound.
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